Product packaging for 3-Isomangostin hydrate formate(Cat. No.:CAS No. 925705-36-8)

3-Isomangostin hydrate formate

Cat. No.: B1151665
CAS No.: 925705-36-8
M. Wt: 474.5 g/mol
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Description

Contextualization within Natural Products Chemistry and Xanthone (B1684191) Derivatives

3-Isomangostin (B95915) hydrate (B1144303) formate (B1220265) is classified as a xanthone, a group of heterocyclic compounds that are secondary metabolites in various plants. nih.gov These natural products are particularly abundant in the mangosteen fruit (Garcinia mangostana), from which a diverse array of xanthone derivatives has been isolated. mdpi.comcaldic.com The fruit's pericarp is a rich source of these compounds, which have garnered significant interest for their potential biological activities. nih.govunair.ac.id The study of natural products like 3-isomangostin hydrate formate is a cornerstone of chemical biology, providing novel molecular scaffolds for further investigation.

Overview of Xanthone Structural Archetypes and Their Research Significance

Xanthones are characterized by a tricyclic dibenzo-γ-pyrone nucleus (9H-Xanthen-9-one). mdpi.comnih.gov Variations in the substitution patterns on this core structure give rise to a wide array of derivatives, including simple oxygenated xanthones, prenylated xanthones, and xanthone glycosides. nih.gov The presence and position of functional groups such as prenyl, hydroxyl, and methoxy (B1213986) groups are crucial in determining the biological activity of these compounds. mdpi.com Research has demonstrated that xanthones possess a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, making them a significant area of study. caldic.commdpi.com

Historical Development of Research on Mangostin-Related Compounds and Their Derivatives

The scientific investigation of xanthones dates back to 1855. nih.govnih.gov Since their initial discovery, research into mangostin-related compounds has evolved significantly. Initially focused on isolation and structural elucidation, studies have progressively shifted towards understanding their pharmacological effects and mechanisms of action. caldic.comnih.gov α-Mangostin, a major xanthone in mangosteen, has been the subject of extensive research, paving the way for the investigation of other derivatives like 3-isomangostin. nih.govbiointerfaceresearch.com The development of advanced analytical techniques has enabled the identification and characterization of a multitude of xanthone derivatives, including this compound. caldic.com

Specific Focus on this compound: Structural Peculiarities and Initial Research Context

This compound is a specific derivative of 3-isomangostin. Its chemical name is [4-(5,9-dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate;hydrate, and its CAS number is 925705-36-8. ontosight.ai The structural peculiarity of this compound lies in the presence of a formate group and a water molecule of hydration, which distinguishes it from its parent compound, 3-isomangostin. ontosight.ainih.gov While research specifically on the hydrate formate derivative is limited, the biological activities of 3-isomangostin provide a foundational context. 3-Isomangostin has been shown to inhibit various enzymes, including mutT homolog 1 (MTH1), aldose reductase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). caymanchem.com

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC25H28O8 cymitquimica.comlookchem.com
Molecular Weight456.49 g/mol cymitquimica.com
CAS Number925705-36-8 ontosight.aicymitquimica.comlookchem.comtargetmol.comchemicalbook.com
Physical FormSolid cymitquimica.com

Identification of Current Research Gaps and Future Academic Objectives for this compound

A significant research gap exists for this compound, with a notable lack of studies focusing specifically on this derivative. Much of the available information is extrapolated from research on its parent compound, 3-isomangostin, and the broader class of xanthones. Future academic objectives should therefore prioritize the dedicated investigation of this compound. This includes:

Biological Activity Screening: A comprehensive evaluation of its pharmacological properties to determine if the formate and hydrate moieties alter its activity compared to 3-isomangostin.

Mechanistic Studies: Elucidation of the specific molecular targets and pathways through which this compound exerts any identified biological effects.

Synthesis and Derivatization: Development of synthetic routes to produce larger quantities for research and to create novel derivatives with potentially enhanced activities.

Crystallographic Studies: Detailed X-ray crystallography to fully understand the three-dimensional structure and intermolecular interactions conferred by the formate and hydrate groups.

Addressing these research gaps will be crucial in determining the unique potential of this compound as a lead compound in drug discovery and as a tool in chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30O9 B1151665 3-Isomangostin hydrate formate CAS No. 925705-36-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(5,9-dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8.H2O/c1-24(2,31-12-26)8-7-14-19-17(10-15(27)23(14)30-5)32-18-11-16-13(6-9-25(3,4)33-16)21(28)20(18)22(19)29;/h10-12,27-28H,6-9H2,1-5H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUSCBSXBQXBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)OC=O)OC)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Derivation, and Synthetic Methodologies for 3 Isomangostin Hydrate Formate

Methodologies for the Isolation and Purification from Natural Sources

3-Isomangostin (B95915) is a naturally occurring xanthone (B1684191) found in various parts of plants from the Garcinia genus, most notably the pericarp of mangosteen (Garcinia mangostana L.). researchgate.netnih.gov Its isolation from these complex biological matrices is a multi-step process involving sophisticated extraction and purification techniques.

The initial step in obtaining xanthones from Garcinia species is the extraction process, which aims to efficiently remove these secondary metabolites from the plant material. researchgate.net The choice of solvent and method significantly impacts the yield and quality of the crude extract. ingentaconnect.com Dried and powdered plant material, such as the pericarp, is often preferred over fresh material to minimize interference from high moisture content. ingentaconnect.com

Commonly employed extraction solvents for xanthones include methanol (B129727), ethanol (B145695), ethyl acetate, and acetone. ingentaconnect.combenthamdirect.com Maceration is a conventional method where the plant material is soaked in a solvent for an extended period. For instance, the dried and milled pericarp of G. mangostana can be extracted by maceration with methanol at room temperature for several days. benthamdirect.com More advanced and efficient techniques are also utilized to enhance extraction yields and reduce processing time. These include:

Soxhlet Extraction: This continuous extraction method uses a low-boiling solvent like ethanol to achieve a high yield of xanthones. One study reported a yield of 31.26 mg of xanthones per gram of dried mangosteen pericarp using this technique. oup.com

Ultrasonic-Assisted Extraction (UAE): This method employs ultrasonic waves to disrupt plant cell walls, facilitating solvent penetration and enhancing the extraction of bioactive compounds like xanthones. rsc.org

Following initial extraction, the crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A methanolic extract, for example, might be suspended in water and sequentially partitioned with n-hexane, dichloromethane, ethyl acetate, and n-butanol to yield fractions with varying concentrations of different xanthones. benthamdirect.com

Extraction TechniqueSolvent(s)Source MaterialKey Findings/Observations
MacerationMethanol (MeOH)Dried, milled pericarp of G. mangostanaYielded a crude extract that was further partitioned for fractionation. benthamdirect.com
Soxhlet ExtractionEthanol (EtOH)Dried mangosteen pericarp powderReported to yield 31.26 mg of xanthones per gram of dry material. oup.com
Ultrasonic-Assisted ExtractionEthanol, Methanol, Chloroform, Ethyl AcetateDry, ground waste from G. mangostanaUsed for efficient extraction of bioactive compounds like α- and γ-mangostin. rsc.org
Solvent Partitioningn-hexane, Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)Crude Methanolic ExtractSeparates the crude extract into fractions of differing polarity, concentrating xanthones in the CH₂Cl₂ and EtOAc fractions. benthamdirect.com

The fractions obtained from extraction and partitioning contain a complex mixture of structurally similar xanthones, including α-mangostin, γ-mangostin, gartanin (B23118), and 3-isomangostin. researchgate.netbenthamdirect.com Separating these individual compounds requires a combination of chromatographic techniques.

Column Chromatography (CC): This is a fundamental purification method. Silica (B1680970) gel is a common stationary phase, with elution carried out using a gradient of solvents, such as mixtures of n-hexane and ethyl acetate. benthamdirect.com For example, fractions rich in xanthones are repeatedly chromatographed over silica gel columns to isolate individual compounds. researchgate.netbenthamdirect.com Sephadex LH-20, a size-exclusion chromatography resin, is also used, typically with methanol as the eluent, to separate compounds based on their molecular size and polarity. researchgate.netbenthamdirect.com

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain high-purity compounds, preparative HPLC is often employed. This technique uses a high-pressure pump to pass the solvent through a column packed with fine particles, leading to high-resolution separations. researchgate.net Reversed-phase columns (e.g., C18) are frequently used with mobile phases consisting of mixtures like methanol/water or acetonitrile (B52724)/water. researchgate.netrsc.org

High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing the risk of sample decomposition. HSCCC has been shown to be highly efficient for the separation and isolation of major bioactive xanthones from G. mangostana extracts in a single step. rsc.org A two-phase solvent system, such as Methanol/water/Ethanol/Hexane/methyl tert-butyl ether, can be used to achieve high purity separation of compounds like α-mangostin and γ-mangostin. rsc.org

The isolation of 3-isomangostin, specifically, has been reported as part of the phytochemical investigation of G. mangostana stem bark, where it was identified by comparison of its physical and spectroscopic data with previously reported values. researchgate.net

Semisynthetic Approaches to 3-Isomangostin Hydrate (B1144303) Formate (B1220265) and Analogues

While 3-isomangostin can be isolated from natural sources, its concentration is often low compared to major xanthones like α-mangostin. Therefore, semisynthetic methods starting from these abundant precursors are a viable alternative for producing 3-isomangostin and its analogues.

The most common precursor for the semisynthesis of 3-isomangostin is α-mangostin, the principal xanthone in G. mangostana. researchgate.netnih.gov The chemical structure of α-mangostin features two prenyl groups and three phenolic hydroxyl groups, which are amenable to chemical manipulation. nih.gov 3-isomangostin is an isomer of α-mangostin, formed by the cyclization of one of the prenyl side chains with an adjacent hydroxyl group. researchgate.net

The primary derivatization route is an acid-catalyzed intramolecular cyclization (isomerization). researchgate.netchemicalbook.com When α-mangostin is treated with an acid, a proton can add to the double bond of either the C-2 or C-8 prenyl group, forming a tertiary carbocation. Subsequent nucleophilic attack by the adjacent phenolic oxygen atom (at C-1 or C-3) leads to the formation of a six-membered pyran ring. researchgate.net Attack involving the C-3 hydroxyl and the C-2 prenyl group results in the formation of 3-isomangostin. researchgate.net

The controlled transformation of α-mangostin into 3-isomangostin requires carefully selected reaction conditions to favor the desired cyclization pathway.

One reported method involves refluxing a mixture of α-mangostin with p-toluenesulfonic acid (p-TsOH or PTSA) in a non-polar solvent like benzene. rsc.orgchemicalbook.com The reaction progress can be monitored, and upon completion, the product mixture, which typically contains both 3-isomangostin and its isomer 1-isomangostin (B102770), is separated by column chromatography. chemicalbook.com In one study, this reaction yielded 3-isomangostin in 65% yield. chemicalbook.com Another study specifically mentions the production of 3-isomangostin hydrate through the treatment of α-mangostin with p-TsOH, achieving a yield of 23%. rsc.org The formation of the hydrate formate specifically would depend on the workup and crystallization conditions, potentially involving formic acid.

PrecursorReagent(s)SolventConditionsProduct(s)Yield
α-Mangostinp-Toluenesulfonic acid (PTSA)BenzeneReflux with Dean-Stark apparatus, 30 mins3-Isomangostin and 1-Isomangostin65% (3-Isomangostin) chemicalbook.com
α-Mangostinp-Toluenesulfonic acid (p-TsOH)Not specifiedRoom temperature, 12-23%3-Isomangostin hydrate, 1-Isomangostin, and another analogue12-23% rsc.org
α-MangostinFormic acid (HCOOH)Not specifiedNot specifiedAddition reaction product (2n)25% rsc.org

Considerations for Total Synthesis of 3-Isomangostin Hydrate Formate and Structurally Related Scaffolds

The total synthesis of complex natural products like 3-isomangostin offers a route to produce the compound and its analogues without reliance on natural sources. While a specific total synthesis for this compound is not extensively documented, general strategies for synthesizing the core prenylated xanthone scaffold are well-established and applicable.

The synthesis of the dibenzo-γ-pyrone (xanthone) core is the first major challenge. Common methods involve the condensation of a suitably substituted benzoic acid and a phenol (B47542), often mediated by Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). rsc.org Another approach involves the cyclization of a benzophenone (B1666685) precursor. ingentaconnect.com

Once the xanthone scaffold is constructed, the introduction of prenyl groups is a key step. This can be achieved through nucleophilic substitution of a hydroxyxanthone with prenyl bromide in an alkaline medium. ingentaconnect.com Alternatively, Claisen rearrangement followed by a Wittig reaction provides a practical approach to construct the isopentene groups at specific positions (like C-2 and C-8) on the xanthone skeleton. nih.gov

Retrosynthetic Analysis and Strategic Disconnections for the Xanthone Core

The synthetic approach to any complex molecule begins with a retrosynthetic analysis, a process of deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgscitepress.orgias.ac.in For this compound, the central challenge lies in the construction of the tricyclic xanthone core.

A primary disconnection strategy for the xanthone skeleton involves cleaving the ether linkage, which simplifies the structure into a 2,2'-dihydroxybenzophenone (B146640) intermediate. This intermediate, in turn, can be disconnected at one of the carbon-carbon bonds connecting the two aromatic rings to a substituted benzoic acid and a phenol derivative. This approach is a cornerstone in xanthone synthesis. nih.gov

Key Disconnections:

C-O Bond (Ether Linkage): This is the most common and logical disconnection for a xanthone, leading back to a benzophenone intermediate. The forward reaction, a cyclodehydration, is typically acid-catalyzed.

C-C Bond (Benzophenone): The benzophenone can be further simplified by a Friedel-Crafts acylation-type disconnection, yielding a substituted benzoic acid and a phloroglucinol (B13840) derivative.

An alternative strategy involves the coupling of an aryne with a substituted benzoate, which can efficiently generate the xanthone core in a one-pot reaction. nih.gov This method offers a different set of precursors and can be advantageous in certain synthetic contexts.

Table 1: Retrosynthetic Analysis of the Xanthone Core

Disconnection Precursors Forward Reaction
C-O Ether Linkage2,2'-DihydroxybenzophenoneAcid-catalyzed cyclodehydration
C-C BenzophenoneSubstituted Benzoic Acid + PhenolFriedel-Crafts Acylation
Aryne CouplingSilylaryl triflate + Substituted BenzoateTandem nucleophilic coupling and intramolecular cyclization

This analysis provides a roadmap for the synthesis, highlighting the key bond formations necessary to assemble the fundamental xanthone scaffold of 3-Isomangostin.

Stereoselective Syntheses of Chiral Centers and Their Formate Linkages

With the xanthone core in hand, the subsequent challenge is the stereoselective installation of the chiral centers and the formate group present in this compound. The structure of 3-isomangostin features a pyran ring fused to the xanthone core, which is formed by the cyclization of a prenyl group. The formation of the hydrate introduces a tertiary alcohol.

The stereochemistry of the chiral centers is crucial for the biological activity of the molecule. Achieving high stereoselectivity often requires the use of chiral catalysts, auxiliaries, or substrate-controlled reactions.

The introduction of the formate group at a specific hydroxyl position with defined stereochemistry represents a significant synthetic hurdle. Formylation reactions can be achieved using various reagents, such as formic acid or its derivatives. researchgate.netwikipedia.org However, achieving stereoselectivity, especially on a sterically hindered tertiary alcohol, is non-trivial.

Strategies for Stereoselective Formylation:

Enzyme-Catalyzed Reactions: Lipases and other enzymes can exhibit high stereoselectivity in acylation and deacylation reactions, offering a green and efficient method for the selective formylation of one enantiomer of a racemic alcohol. researchgate.net

Chiral Acylating Reagents: The use of a chiral formylating agent can lead to the diastereoselective formation of formate esters.

Kinetic Resolution: A racemic mixture of the alcohol can be reacted with a sub-stoichiometric amount of a chiral acylating agent, leading to the preferential formylation of one enantiomer.

The synthesis of the formate linkage would likely proceed after the formation of the chiral alcohol. The choice of formylation method would be critical to ensure that the desired stereoisomer is obtained in high purity.

Table 2: Potential Methods for Stereoselective Formylation

Method Description Potential Advantages Potential Challenges
Enzymatic ResolutionUse of a lipase (B570770) to selectively acylate one enantiomer of the alcohol.High enantioselectivity, mild reaction conditions.Enzyme compatibility with the substrate and solvent.
Chiral Formylating AgentA chiral reagent that transfers a formyl group in a stereoselective manner.Can provide high diastereoselectivity.Availability and cost of the chiral reagent.
Substrate-Controlled FormylationThe inherent stereochemistry of the substrate directs the approach of the formylating agent.Does not require external chiral sources.Dependent on the specific substrate and its conformational preferences.

Advanced Structural Elucidation and Conformational Analysis of 3 Isomangostin Hydrate Formate

Comprehensive Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic analysis provides the foundational data for elucidating the molecular structure of 3-isomangostin (B95915) and confirming the presence of hydrate (B1144303) and formate (B1220265) components.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. High-resolution 1D (¹H, ¹³C) and 2D NMR experiments are critical for the complete structural assignment of 3-isomangostin.

¹H NMR: This experiment identifies all hydrogen atoms in the molecule, with their chemical shifts indicating their electronic environment and splitting patterns revealing adjacent protons.

¹³C NMR: This technique detects all carbon atoms, providing information on the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing the assembly of the complete molecular structure from individual fragments.

For 3-isomangostin hydrate formate, NMR analysis in a suitable deuterated solvent would confirm the core xanthone (B1684191) structure. The presence of the formate moiety would be indicated by a characteristic singlet in the ¹H spectrum (typically around 8-9 ppm) and a corresponding signal in the ¹³C spectrum (around 160-170 ppm). The hydrate's water signal would also be observable in the ¹H NMR spectrum, although its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Representative ¹³C NMR Chemical Shifts for the Xanthone Core of Mangostin Derivatives (Note: This table is illustrative, as specific experimental data for this compound is not publicly available. Data is based on known xanthone structures.)

AtomChemical Shift (ppm)
C-1~161.5
C-2~110.0
C-3~162.0
C-4~93.0
C-4a~156.0
C-5~102.0
C-6~155.0
C-7~143.0
C-8~137.0
C-8a~112.0
C-9 (C=O)~182.0
C-9a~103.5
C-10a~155.0

Mass spectrometry (MS) is indispensable for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis. High-resolution techniques like Quadrupole Time-of-Flight (Q-ToF) Liquid Chromatography-Mass Spectrometry (LCMS) provide highly accurate mass measurements, enabling unambiguous molecular formula determination. axispharm.com

For 3-isomangostin (C₂₄H₂₆O₆, exact mass: 410.1729), high-resolution MS would confirm this formula. In electrospray ionization (ESI), it would be observed as the protonated molecule [M+H]⁺ at m/z 411.1794 or the deprotonated molecule [M-H]⁻ at m/z 409.1655. nih.gov

Tandem MS (MS/MS) experiments isolate the parent ion and induce fragmentation, providing a structural fingerprint. The fragmentation of xanthones is well-characterized. For 3-isomangostin, a key fragmentation involves the retro-Diels-Alder (RDA) reaction on the pyran ring and losses of fragments from the isoprenyl side chains. nih.gov The analysis of these fragmentation pathways helps to confirm the positions of the various substituents on the xanthone core.

Table 2: Experimental High-Resolution MS/MS Fragmentation Data for 3-Isomangostin ([M-H]⁻ Ion) nih.gov

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
409.1655394.1421CH₃ (Methyl radical)
409.1655377.1390H₂O + CH₃
409.1655351.0873C₄H₈ (Butene)
409.1655339.0872C₅H₈ (Isoprene)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. lu.sekurouskilab.com They are excellent for identifying functional groups and are particularly sensitive to changes in intermolecular interactions, such as hydrogen bonding, making them ideal for characterizing solvates and hydrates. mdpi.comnih.gov

The IR spectrum of 3-isomangostin would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), ether (C-O), and aromatic (C=C) groups. The presence of the hydrate and formate moieties would introduce new vibrational modes.

Hydrate: A broad absorption band in the 3200-3600 cm⁻¹ region due to O-H stretching of the water molecule.

Formate: A strong asymmetric C=O stretching band typically around 1570-1610 cm⁻¹ and a symmetric C-O stretch around 1360-1370 cm⁻¹.

Changes in the position and shape of the C=O and -OH stretching bands of the parent 3-isomangostin molecule can provide direct evidence of hydrogen bonding interactions with the water and formate molecules in the crystal lattice. scispace.com

3-Isomangostin is a chiral molecule. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is a powerful, non-destructive method for determining the absolute configuration of a chiral center.

The absolute stereochemistry is assigned by comparing the experimental ECD spectrum with theoretical spectra predicted by quantum-chemical calculations for each possible enantiomer (e.g., R and S configurations). rsc.org A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration. spark904.nl

Solid-State Structural Investigations

While spectroscopic methods provide crucial information about molecular connectivity and functional groups, only solid-state techniques can reveal the precise three-dimensional arrangement of molecules in a crystal, including the specific roles of solvate molecules.

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov It provides unequivocal proof of molecular structure, conformation, and the packing of molecules in the crystal lattice. For this compound, this technique is the only method that can definitively characterize the specific interactions between the host (3-isomangostin) and guest (water and formate) molecules.

An X-ray diffraction experiment on a suitable single crystal would yield:

The unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal.

The space group: The symmetry elements present in the crystal.

Atomic coordinates: The precise position of every atom in the asymmetric unit.

From this data, a complete structural model can be built, revealing critical details such as bond lengths, bond angles, and torsion angles. Most importantly, it would elucidate the hydrogen-bonding network involving the hydroxyl groups of the 3-isomangostin, the water molecule, and the formate ion, confirming its status as a true hydrate formate co-crystal. mdpi.com This information is paramount for understanding the stability and physicochemical properties of this specific crystalline form.

Table 3: Illustrative Crystallographic Data Table (Note: This is an example table, as crystallographic data for this compound is not publicly available.)

ParameterValue
Chemical FormulaC₂₄H₂₆O₆ · H₂O · HCOOH
Formula Weight474.49
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
Z4
Density (calculated) (g/cm³)1.591

Solid-State NMR and Powder X-Ray Diffraction for Polymorphism and Solvate Characterization

The characterization of the solid-state structure of this compound is crucial for understanding its physical properties and stability. Techniques such as Solid-State Nuclear Magnetic Resonance (ssNMR) and Powder X-Ray Diffraction (PXRD) are indispensable tools for investigating polymorphism and confirming the presence of both water and formate moieties within the crystal lattice.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a substance's solubility, bioavailability, and stability. PXRD is a primary technique for screening and identifying different polymorphic forms. The diffraction pattern of a crystalline solid is unique to its crystal structure. For this compound, a PXRD analysis would involve scanning a powdered sample over a range of 2θ angles to produce a diffractogram. The resulting peak positions and intensities serve as a fingerprint for a specific crystalline form. In studies of the parent compound, xanthone, PXRD has been effectively used to characterize samples produced under various crystallization conditions (solvent evaporation, cooling, and antisolvent methods) to identify any resulting polymorphs. nih.gov Despite changes in crystal morphology, these studies on xanthone often reveal the presence of a single solid form, highlighting the stability of a particular crystal packing. nih.gov A similar methodological approach would be applied to this compound to ascertain if different crystallization protocols lead to polymorphic variations or different solvates.

Complementary to PXRD, ssNMR provides detailed information about the local chemical environment of atoms within the crystal lattice. While PXRD is sensitive to long-range order, ssNMR probes the short-range order and can distinguish between polymorphs that may have similar PXRD patterns. For this compound, ¹³C ssNMR would be expected to show distinct resonances for the carbon atoms in the 3-isomangostin molecule. The chemical shifts of these carbons would be sensitive to the molecular conformation and intermolecular interactions, and thus could differentiate between polymorphs. Furthermore, ssNMR can be used to confirm the presence and nature of the solvate molecules. Specific NMR techniques can be employed to probe the proximity of water and formate ions to the 3-isomangostin molecule, providing insights into the structure of the solvated complex.

The combination of PXRD and ssNMR provides a comprehensive characterization of the solid-state forms of this compound. While PXRD identifies the crystalline phase and any polymorphism, ssNMR offers a more detailed view of the molecular-level structure and the interactions between the host and solvate molecules.

Conformational Dynamics and Intermolecular Interactions

Computational Modeling of Preferred Conformations in Different Environments

The environment plays a significant role in determining the preferred conformation. In the gas phase, intramolecular interactions dominate. In a solvent, the interactions with solvent molecules become important. In the crystalline state, the need to pack efficiently and form favorable intermolecular interactions, such as hydrogen bonds, will dictate the final conformation. Computational studies can model these different environments to predict how the conformational preferences of 3-isomangostin might change.

Analysis of Hydrogen Bonding Networks and Solvate Interactions with the Formate Moiety

The crystal structure of this compound will be significantly influenced by a network of hydrogen bonds involving the hydroxyl groups of the 3-isomangostin molecule, the water molecules, and the formate anions. Hydrogen bonds are highly directional and play a key role in the formation of predictable supramolecular motifs. acs.org

The formate anion (HCOO⁻) is an effective hydrogen bond acceptor through its two oxygen atoms. In the crystal structure of pyrimethamine (B1678524) formate, the carboxylate group of the formate anion interacts with protonated pyrimidine (B1678525) moieties through a pair of N-H···O hydrogen bonds. acs.org A similar interaction is expected in this compound, where the hydroxyl groups of the xanthone will act as hydrogen bond donors to the formate oxygen atoms.

The water molecules will also be integral to the hydrogen-bonding network. Water can act as both a hydrogen bond donor and acceptor, allowing it to bridge between 3-isomangostin molecules, between formate anions, or between a 3-isomangostin molecule and a formate anion. This can lead to the formation of extended one-, two-, or three-dimensional hydrogen-bonded networks that stabilize the crystal lattice.

Mechanistic Investigations of Biological Activities of 3 Isomangostin Hydrate Formate

Molecular and Cellular Target Elucidation in In Vitro Systems

3-Isomangostin (B95915) has been identified as a potent inhibitor of several key enzymes implicated in various pathological conditions. Its inhibitory profile demonstrates a multi-targeted nature at the molecular level.

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is strongly associated with the long-term complications of diabetes. This enzyme catalyzes the reduction of glucose to sorbitol. 3-Isomangostin has been shown to be a potent inhibitor of human aldose reductase, with studies identifying it as the most potent inhibitor among several prenylated xanthones isolated from Garcinia mangostana. Its inhibitory concentration (IC50) value has been determined to be 3.48 µM. This suggests a potential mechanism for mitigating hyperglycemia-induced cellular stress.

Cholinesterases: Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its levels and duration of action in the nervous system. This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits. 3-Isomangostin has demonstrated selective inhibitory activity against acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). One study reported an IC50 value of 2.36 µg/ml for AChE and 5.32 µg/ml for BChE. This selectivity for AChE is a significant finding, as AChE is the primary enzyme responsible for acetylcholine hydrolysis in the brain.

MutT Homolog 1 (MTH1): The MTH1 enzyme functions to prevent the incorporation of oxidized nucleotides into DNA, which can otherwise lead to DNA damage and cell death. Cancer cells often exhibit high levels of oxidative stress and are particularly dependent on MTH1 for survival, making it an attractive target for cancer therapy. 3-Isomangostin has been discovered to be a powerful inhibitor of MTH1, with a reported IC50 value of 52 nM. This potent inhibition suggests a mechanism by which 3-isomangostin could induce DNA damage and subsequent cell death in cancer cells.

Cyclin-Dependent Kinases (CDKs): CDKs are a family of enzymes that are essential for regulating the cell cycle, and their dysregulation is a hallmark of cancer. Consequently, CDK inhibitors are a major focus of cancer drug development. 3-Isomangostin has been shown to inhibit CDK4/Cyclin D1 and Cyclin E1/Cdk2 complexes, which are critical for the G1 phase of the cell cycle. The reported EC50 values for the inhibition of cyclin D2/Cdk4 and cyclin E1/Cdk2 are 15.6 µM and 34.92 µM, respectively. Research suggests that 3-isomangostin, along with other xanthones like garcinone D, could function as a broad-spectrum CDK inhibitor.

Inhibitory Activity of 3-Isomangostin Against Various Enzymes
Enzyme TargetInhibitory ConcentrationReference
Aldose ReductaseIC50: 3.48 µM
Acetylcholinesterase (AChE)IC50: 2.36 µg/ml
Butyrylcholinesterase (BChE)IC50: 5.32 µg/ml
MutT Homolog 1 (MTH1)IC50: 52 nM
Cyclin D2/Cdk4EC50: 15.6 µM
Cyclin E1/Cdk2EC50: 34.92 µM

While extensive data on the direct binding of 3-isomangostin to specific cellular receptors is not widely available, molecular docking studies have provided insights into its potential ligand-target interactions, particularly in the context of enzyme inhibition.

Molecular docking analyses of related xanthones, such as α-mangostin and γ-mangostin, against targets like the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and aldose reductase have been performed to predict their binding affinities and interaction modes. These computational studies suggest that the xanthone (B1684191) scaffold fits into the active sites of these proteins, and the specific functional groups, such as hydroxyl and isoprenyl moieties, play critical roles in forming hydrogen bonds and hydrophobic interactions that stabilize the ligand-target complex. For cholinesterase inhibition, structure-activity relationship studies of various xanthones indicate that the C-7 hydroxy group is important for inhibitory activity. Although these studies were not performed specifically on 3-isomangostin hydrate (B1144303) formate (B1220265), they provide a theoretical framework for how it might interact with and inhibit its enzymatic targets. The binding is likely driven by a combination of hydrophobic interactions and hydrogen bonding within the enzyme's active site.

The biological activity of 3-isomangostin extends to the modulation of critical intracellular signaling pathways, leading to effects on cell cycle progression and the induction of apoptosis.

Cell Cycle Regulation: As an inhibitor of CDK2 and CDK4, 3-isomangostin directly interferes with the machinery that drives cell cycle progression. CDKs, in complex with their cyclin partners, phosphorylate target proteins to orchestrate the transitions between different phases of the cell cycle. Inhibition of the CDK4/Cyclin D1 and CDK2/Cyclin E1 complexes by 3-isomangostin can prevent cells from passing the G1 restriction point, thereby inducing a G1 phase arrest. This cytostatic effect has been observed in studies showing that 3-isomangostin reduces the viability of human cancer cell lines, including HCC1937 (breast cancer) and HCT116 (colon cancer), with IC50 values of 59.9 µM and 47.4 µM, respectively. The modulation of CDK activity is a primary mechanism for its anti-proliferative effects.

Apoptotic Pathways: While much of the detailed mechanistic work on apoptosis has been conducted on the related compound α-mangostin, the cytotoxic effects of 3-isomangostin in cancer cells suggest it may trigger similar pathways. Apoptosis, or programmed cell death, is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Studies on α-mangostin in various cancer cells have shown it can:

Activate Caspases: Triggering the caspase cascade, including initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3).

Modulate Bcl-2 Family Proteins: Increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization.

Induce Cytochrome c Release: The disruption of the mitochondrial membrane potential leads to the release of cytochrome c into the cytoplasm, a key step in activating the intrinsic apoptotic pathway.

Activate MAPK Signaling: α-mangostin has been shown to induce apoptosis through the activation of the ASK1/p38 MAPK signaling pathway, which is triggered by an increase in reactive oxygen species (ROS).

Given that 3-isomangostin is a structural isomer of α-mangostin and exhibits cytotoxicity, it is plausible that it shares some of these pro-apoptotic mechanisms.

3-isomangostin, like other xanthones, possesses significant antioxidant properties, which are largely attributed to its polyphenolic structure.

Free Radical Scavenging: The primary mechanism of its antioxidant activity is through free radical scavenging. The chemical structure of 3-isomangostin allows it to donate hydrogen atoms from its hydroxyl groups to unstable free radicals, such as reactive oxygen species (ROS). This process neutralizes the radicals, terminating the damaging chain reactions of oxidation. Theoretical studies on xanthones suggest that under physiological conditions, the anionic forms of these compounds are particularly effective at deactivating hydroxyl radicals. This direct scavenging activity helps to reduce oxidative stress, which is implicated in numerous degenerative diseases.

Metal Chelation: Another potential mechanism for the antioxidant activity of polyphenolic compounds is the chelation of metal ions. Transition metals like iron and copper can participate in Fenton reactions, generating highly reactive hydroxyl radicals. By chelating these metal ions, compounds like 3-isomangostin can prevent them from catalyzing the formation of free radicals. While specific studies detailing the metal-chelating capacity of 3-isomangostin are limited, this is a recognized mechanism of action for many plant-derived polyphenols with similar structural features.

Anti-inflammatory Pathways: While direct and detailed studies on the anti-inflammatory mechanisms of 3-isomangostin are not extensively documented, research on the closely related α-mangostin provides a strong indication of the likely pathways involved. α-mangostin has been shown to exert potent anti-inflammatory effects by targeting key signaling cascades. These mechanisms include:

Inhibition of NF-κB: α-mangostin can prevent the translocation of the nuclear factor-kappaB (NF-κB) protein complex into the nucleus. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.

Suppression of Pro-inflammatory Mediators: It has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) and to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes.

Reduction of Inflammatory Cytokines: α-mangostin significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

Given the structural similarity, it is highly probable that 3-isomangostin shares these mechanisms to modulate inflammatory responses at the molecular level.

Anti-microbial Mechanisms: 3-isomangostin has demonstrated activity against a range of microbial pathogens. A study involving a mixture of gartanin (B23118) and 3-isomangostin reported low antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, as well as low antifungal activity against Candida albicans and Trichophyton mentagrophytes.

The proposed anti-microbial mechanism of action for the parent compound, α-mangostin, involves a multi-step process targeting the bacterial cell envelope. This process includes the disruption of the cytoplasmic membrane, leading to increased permeability and leakage of intracellular contents, followed by the inhibition of enzymes involved in cell wall synthesis and impairment of the peptidoglycan structure. The hydroxyl groups on the xanthone structure are believed to be key sites for interaction with the bacterial cell wall.

Antimicrobial Activity Profile of a Gartanin and 3-Isomangostin Mixture
OrganismTypeActivity LevelReference
Pseudomonas aeruginosaBacteriaLow
Staphylococcus aureusBacteriaLow
Bacillus subtilisBacteriaLow
Candida albicansFungusLow
Trichophyton mentagrophytesFungusLow
Escherichia coliBacteriaInactive
Aspergillus nigerFungusInactive

Mechanistic Studies in Model Organisms (Strictly excluding human clinical relevance)

Research into the mechanistic actions of 3-isomangostin hydrate formate in whole model organisms is still an emerging area, with most in vivo studies focusing on its more abundant isomer, α-mangostin. However, these studies provide a valuable framework for understanding how xanthones, in general, might function in a complex biological system.

Studies using rodent models have been instrumental in elucidating the anti-inflammatory and anti-cancer properties of mangosteen xanthones. For instance, in a carrageenan-induced paw edema mouse model, α-mangostin demonstrated a significant inhibitory effect on acute inflammation. In a rat model of peritonitis, α-mangostin was shown to inhibit the migration of leukocytes, particularly neutrophils, and reduce the levels of inflammatory cytokines in the peritoneal fluid.

In the context of cancer research, α-mangostin administered to rats prevented the development of preneoplastic lesions in a chemically induced model of colon carcinogenesis. These effects are often linked to the molecular mechanisms observed in vitro, such as the inhibition of inflammatory pathways and the induction of apoptosis. While these findings are specific to α-mangostin, they highlight the potential for related xanthones like 3-isomangostin to exert similar biological effects in vivo. The use of model organisms allows for the investigation of how these compounds affect complex physiological processes and disease progression in a way that cannot be fully replicated by cell culture systems.

Pharmacodynamic Marker Identification in In Vivo Animal Models

Currently, there is a significant lack of publicly available scientific literature detailing the identification of specific pharmacodynamic markers for this compound in in vivo animal models. While research has been conducted on the broader class of xanthones from the mangosteen fruit, particularly α-mangostin, specific data for this compound is not available in the reviewed scientific literature.

Inferences about potential pharmacodynamic markers can be drawn from the known in vitro biological activities of 3-isomangostin. For instance, its demonstrated anti-inflammatory properties in rat models suggest that markers of inflammation could be relevant. nih.gov Potential, though not yet studied, pharmacodynamic markers in animal models could therefore include the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, or the activity of enzymes like cyclooxygenase-2 (COX-2) in tissues or plasma following administration of the compound.

Given the in vitro inhibitory effects of 3-isomangostin on acetylcholinesterase, another potential avenue for future in vivo research could involve monitoring changes in acetylcholine levels or acetylcholinesterase activity in the brain tissue of animal models. biocrick.comcaymanchem.com However, it is crucial to emphasize that these are hypothetical markers based on in vitro data for 3-isomangostin, and have not been validated for this compound in any published in vivo studies.

Table 1: Potential In Vivo Pharmacodynamic Markers for 3-Isomangostin Based on In Vitro Activity

Biological Activity (In Vitro)Potential In Vivo Pharmacodynamic Marker(s)Status of In Vivo Validation for this compound
Anti-inflammatoryLevels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), COX-2 activityNot reported in scientific literature
Acetylcholinesterase InhibitionBrain acetylcholinesterase activity, acetylcholine levelsNot reported in scientific literature
Aldose Reductase InhibitionSorbitol accumulation in tissues (e.g., lens, nerve)Not reported in scientific literature

Tissue Distribution and Cellular Localization Studies in Research Models

There is a notable absence of specific studies on the tissue distribution and cellular localization of this compound in research models. The majority of pharmacokinetic and tissue distribution research on xanthones from mangosteen has centered on the most abundant compound, α-mangostin. nih.govmdpi.com

One study investigating the anti-tumorigenicity of dietary α-mangostin in a colon cell xenograft model did detect the presence of 3-isomangostin in the tumor tissue of the mice. mdpi.com This finding suggests that 3-isomangostin can be distributed to tumor tissues following oral administration of a related compound. However, this study did not provide quantitative data on the concentration of 3-isomangostin in various tissues, nor did it investigate the specific distribution of this compound.

To date, no comprehensive tissue distribution studies have been published that map the concentration of this compound in different organs and tissues (e.g., liver, kidney, brain, plasma) over time. Such studies would be essential to understand its bioavailability, potential sites of action, and clearance from the body. Furthermore, there is no information available regarding the cellular or subcellular localization of this compound.

Table 2: Summary of Available Tissue Distribution Information for 3-Isomangostin

CompoundResearch ModelTissues/Cells AnalyzedKey Findings
3-IsomangostinMouse (HT-29 colon xenograft)Tumor tissueDetected in tumor tissue following dietary administration of α-mangostin. mdpi.com
This compoundNot ApplicableNot ApplicableNo studies reported in the scientific literature.

Structure Activity Relationship Sar Studies and Rational Analogue Design for 3 Isomangostin Hydrate Formate

Systematic Chemical Modification Strategies and Their Mechanistic Outcomes

The chemical scaffold of 3-isomangostin (B95915), a prenylated xanthone (B1684191), offers multiple sites for modification, including the xanthone core and its pendant side chains. Strategic derivatization at these positions has led to the generation of analogues with altered biological profiles, providing a clearer understanding of the structure-activity relationships (SAR).

The xanthone nucleus and its substituents are critical determinants of the biological effects of 3-isomangostin and related compounds. Studies involving the modification of these components have elucidated their roles in various therapeutic activities, including anticancer and antimicrobial effects.

Xanthone Core Modifications:

The central tricyclic xanthone core is a key pharmacophore. Modifications to the hydroxyl and methoxy (B1213986) groups on this core have been shown to significantly influence activity. For instance, the presence and position of hydroxyl groups are often crucial for antioxidant and cytotoxic effects. Research on α-mangostin, a related xanthone, has shown that the phenol (B47542) groups at positions C3 and C6 are critical for its anti-proliferative activity. researchgate.net Modifications at other positions, such as C4, have been explored to enhance both anticancer activity and drug-like properties. researchgate.net

Side Chain Modifications:

The isoprenyl side chains of xanthones like 3-isomangostin play a pivotal role in their biological activity. These lipophilic groups are thought to be important for the molecule's interaction with biological membranes and specific protein targets. nih.gov

Presence and Position of Isoprenyl Groups: SAR studies on mangostin analogues have highlighted the importance of the isoprenyl group at the C-8 position for cytotoxic activity. nih.govresearchgate.net The presence of isoprenyl groups at both the C-2 and C-8 positions, along with hydroxyl groups at C-3 and C-7, appears to be a key feature for certain biological activities. nih.gov The prenylation of flavonoids, a related class of compounds, has been shown to enhance their bioactivities, including antimicrobial and anticancer effects, by increasing their lipophilicity and ability to interact with cellular membranes. nih.govresearchgate.net

Oxidation and Cyclization of Side Chains: Oxidation of the isoprenyl group at C-2 in mangostin analogues generally leads to a slight decrease or comparable biological activity. nih.gov However, cyclization of the prenyl groups can lead to the formation of pyran rings, as seen in the conversion of α-mangostin to 1-isomangostin (B102770) and 3-isomangostin. unimi.it These structural changes can alter the biological activity profile.

The following table summarizes the impact of key structural features on the biological activity of xanthones, based on studies of 3-isomangostin and its analogues.

Structural FeaturePosition(s)Impact on Biological Activity
Hydroxyl GroupsC3, C6Critical for anti-proliferative and antioxidant activity. researchgate.netresearchgate.net
Isoprenyl GroupC8Essential for cytotoxic activity. nih.govresearchgate.net
Isoprenyl GroupsC2, C8Important for various biological activities. nih.gov
MethoxylationC3, C7Can modulate activity; for example, a second methoxy group is a distinguishing feature in some derivatives. nih.gov
Side Chain OxidationC2Generally results in slightly decreased or comparable activity. nih.gov

While specific research on the "hydrate formate" moiety of 3-isomangostin is not extensively detailed in the reviewed literature, the presence of a hydrate (B1144303) form can influence a compound's physicochemical properties, such as solubility and stability. The hydrate form of 3-isomangostin has been identified and can be obtained through chemical synthesis from α-mangostin. unimi.it

Computational Approaches to SAR Prediction and Molecular Design

Computational methods are increasingly being employed to rationalize the SAR of natural products like 3-isomangostin and to guide the design of novel, more potent analogues. These in silico techniques provide valuable insights into the molecular interactions that underpin biological activity.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 3-isomangostin hydrate formate (B1220265) were not found in the provided search results, the principles of QSAR are widely applied to xanthone derivatives to predict their activity and guide the synthesis of new compounds with improved therapeutic properties. These models typically use molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how ligands like 3-isomangostin and its analogues interact with their protein targets at a molecular level.

For instance, molecular docking studies have been used to investigate the interaction of xanthone derivatives with various protein targets, including tyrosine kinases. ajchem-a.com These studies have shown that xanthones can inhibit enzymes like EGFR through hydrogen bonding and hydrophobic interactions. ajchem-a.com

Similarly, docking studies with phosphoglycerate mutase 1 (PGAM1), a cancer target, have been used to understand the binding modes of α-mangostin and γ-mangostin, revealing key interactions that contribute to their inhibitory activity. nih.govsci-hub.box Such computational approaches are invaluable for rationalizing observed SAR and for the de novo design of novel inhibitors. nih.govsci-hub.box

The following table provides examples of protein targets of xanthones that have been studied using molecular docking.

Protein TargetCompound ClassKey Findings from Docking Studies
Epidermal Growth Factor Receptor (EGFR)XanthonesInhibition through hydrogen bonding and hydrophobic interactions. ajchem-a.com
Phosphoglycerate Mutase 1 (PGAM1)Mangostin derivativesElucidation of binding modes and SAR for inhibitor design. nih.govsci-hub.box
Cyclin-Dependent Kinase 4 (CDK4)XanthonesIdentification of key functional groups for inhibition. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries in a process known as virtual screening, to identify novel molecules that are likely to possess the desired activity.

This approach has been successfully applied to various classes of natural products to discover new leads for drug development. For xanthone derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, corresponding to the key structural elements of the xanthone scaffold and its substituents.

Advanced Analytical Methodologies for Research Applications

Development of High-Resolution Separation Techniques for Complex Biological and Chemical Matrices

Separating a target compound from a complex mixture, such as a natural product extract, is a critical first step in its analysis. High-resolution techniques are essential to ensure that the isolated compound is free from structurally similar isomers and other impurities that could interfere with subsequent characterization and experimentation.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis and purification of xanthones, including 3-isomangostin (B95915). nih.gov These methods primarily utilize a reversed-phase (RP) approach, where a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. lcms.czsielc.com

The optimization of these methods involves adjusting several parameters to achieve baseline separation of the target compound from other related xanthones like α-mangostin, β-mangostin, and gartanin (B23118). nih.govresearchgate.net Key parameters include the selection of the stationary phase, the composition of the mobile phase (often a gradient of acetonitrile (B52724) or methanol (B129727) in acidified water), column temperature, and flow rate. nih.govmdpi.comresearchgate.net For instance, a validated HPLC method for xanthone (B1684191) analysis successfully used a C18 column with a gradient of methanol in 0.1% formic acid, providing clear separation for quantification. nih.gov The use of UHPLC, with its smaller particle size columns, allows for faster and more efficient separations compared to traditional HPLC. lcms.cz

Table 1: Example of Optimized HPLC Parameters for Xanthone Separation. nih.govmdpi.comresearchgate.net
ParameterCondition
Stationary PhaseReversed-Phase C18
Mobile PhaseGradient of Acetonitrile/Methanol and Acidified Water (e.g., with formic or acetic acid)
Flow Rate0.5 - 1.0 mL/min
DetectionUV-Vis (Diode Array Detector) at 243, 254, 316, or 320 nm
Column TemperatureAmbient to 25 °C

While 3-isomangostin itself is an achiral molecule, Chiral HPLC is an indispensable tool when the surrounding chemical matrix contains chiral compounds. In such scenarios, a chiral stationary phase (CSP) is employed to separate enantiomers of other co-existing compounds, which might otherwise co-elute with 3-isomangostin, thereby ensuring its ultimate purity. ideaconnection.com The chiral recognition mechanism of the CSP allows it to interact differently with each enantiomer, leading to different retention times and their successful separation.

To achieve unambiguous identification and highly sensitive quantification, liquid chromatography is often coupled with mass spectrometry (MS). LC-MS and its tandem version, LC-MS/MS, are powerful tools for analyzing xanthones in complex samples. nih.govrsc.org After the LC system separates the components of the mixture, the mass spectrometer provides mass-to-charge ratio (m/z) data, which helps in confirming the molecular weight of the eluting compounds. mdpi.com

For qualitative analysis, LC-MS confirms the identity of 3-isomangostin by matching its retention time and molecular ion peak with that of a reference standard. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula. mdpi.com

For quantitative analysis, LC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity. rsc.orgnih.gov In this mode, a specific precursor ion (e.g., the molecular ion of 3-isomangostin) is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes interference from the matrix, making it ideal for trace-level quantification in biological samples. chromatographyonline.comubaya.ac.id Both positive and negative electrospray ionization (ESI) modes can be suitable for the analysis of xanthones. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for large, non-volatile molecules like xanthones. However, it can be a valuable tool for analyzing potential volatile impurities or for the analysis of xanthone derivatives after a chemical derivatization step to increase their volatility.

Spectroscopic Fingerprinting and Chemometric Approaches for Authenticity and Purity Assessment of Research Materials

Spectroscopic methods provide a holistic "fingerprint" of a chemical sample, which can be used for rapid assessment of authenticity and purity. When combined with chemometrics—the use of multivariate statistics to analyze chemical data—these techniques become powerful tools for quality control. japsonline.com

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides a characteristic fingerprint of a molecule based on the vibrations of its functional groups. usamvcluj.ro The FTIR spectrum of 3-isomangostin hydrate (B1144303) formate (B1220265) would show distinct absorption bands corresponding to the hydroxyl (-OH), carbonyl (C=O), aromatic ring (C=C), and ether (C-O) groups of the xanthone core. mdpi.comnih.gov By comparing the spectrum of a test sample to that of a pure reference standard, one can quickly identify discrepancies that may indicate the presence of impurities or incorrect structural forms. unhas.ac.id

Table 2: Characteristic FTIR Absorption Bands for Xanthone Structures. mdpi.com
Wavenumber (cm⁻¹)Functional Group Vibration
~3300O-H stretching (hydroxyl groups)
~2900C-H stretching (aliphatic)
~1650C=O stretching (carbonyl group)
~1600, ~1450C=C stretching (aromatic ring)
~1280C-O stretching (ether group)

Similarly, Ultraviolet-Visible (UV-Vis) spectrophotometry can be used for purity assessment. Xanthones exhibit characteristic UV-Vis spectra with distinct absorption maxima. researchgate.netacademicjournals.org For instance, the closely related α-mangostin shows absorption peaks around 243 nm and 316 nm. researchgate.net A deviation from the expected spectral shape or λmax values can indicate impurities. The technique is also widely used for the quantitative determination of total xanthone content in extracts. researchgate.netthaiscience.info

Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be applied to spectroscopic data from multiple samples. researchgate.net For example, FTIR spectra from different batches of a research material can be analyzed using PCA to classify them based on their similarity, quickly flagging any batch that is spectrally different. Furthermore, PLS can be used to build a predictive model that correlates the FTIR spectral data with the concentration of the active compound (as determined by a primary method like HPLC). mdpi.comresearchgate.net This allows for the rapid, quantitative purity assessment of future batches using only the FTIR spectrum, significantly enhancing the efficiency of quality control. japsonline.com

Computational and Theoretical Chemistry Studies of 3 Isomangostin Hydrate Formate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule derived from its electronic structure. mdpi.comnih.gov These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity. mdpi.com For 3-isomangostin (B95915) hydrate (B1144303) formate (B1220265), DFT methods can be used to optimize the ground-state geometry, map the electron density, and calculate molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap often suggests higher chemical reactivity and lower kinetic stability. mdpi.com

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate and interpret experimental findings. nih.gov By calculating the effects of the electronic environment on atomic nuclei and vibrational frequencies, it is possible to simulate spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR).

For 3-isomangostin hydrate formate, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared with experimental data, aid in the precise assignment of signals to specific atoms within the molecule. rsc.org The accuracy of these predictions depends on the level of theory and basis set used in the calculation. nih.gov Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. These calculated frequencies correspond to the energy absorbed to excite molecular vibrations, providing a theoretical spectrum that helps in assigning the absorption bands observed experimentally.

Table 1: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in a 3-Isomangostin-like Core Structure

Carbon AtomPredicted Chemical Shift (ppm) (DFT/B3LYP)Experimental Chemical Shift (ppm)
C-1155.8155.2
C-3164.5164.1
C-4a102.1101.7
C-9 (C=O)182.7182.0
C-9a155.0154.6

Note: The data in this table is illustrative and represents the type of results obtained from DFT calculations for similar xanthone (B1684191) structures. The values are not specific to this compound but demonstrate the typical correlation between predicted and experimental data.

Quantum chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those for the derivatization of 3-isomangostin. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's feasibility and rate. The activation energy, calculated as the energy difference between the reactants and the transition state, provides a quantitative measure of the kinetic barrier to the reaction. Such studies can elucidate whether a reaction proceeds through a concerted or stepwise mechanism and can predict the regioselectivity and stereoselectivity of derivatization reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of molecular flexibility and interactions with the surrounding environment. researchgate.netrsc.org

In Silico Prediction of Potential Biological Targets and Pathways for Mechanistic Hypothesis Generation

In silico techniques, including molecular docking and network pharmacology, are vital for predicting the potential biological targets of a compound and generating hypotheses about its mechanism of action. nih.govresearchgate.net These methods are particularly valuable for natural products like mangostin derivatives. researchgate.netnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity based on scoring functions. nih.govmdpi.com For compounds related to 3-isomangostin, such as α-mangostin, in silico studies have identified several potential protein targets involved in cancer pathways. nih.govnih.gov Network pharmacology analysis of α-mangostin has identified key targets in triple-negative breast cancer, including AKT1, CTNNB1, and HSP90AA1. nih.gov Molecular docking simulations confirmed that α-mangostin can bind favorably within the active sites of these proteins, with calculated binding energies indicating stable interactions. nih.gov Another study identified fatty acid synthase (FAS) as a potential target, with MD simulations showing a strong interaction between an α-mangostin derivative and the FAS receptor. nih.gov These findings for a closely related isomer suggest that 3-isomangostin may interact with similar biological targets, providing a foundation for experimental validation.

Table 2: Predicted Biological Targets for the Related Compound α-Mangostin and Associated Binding Energies

Protein TargetPDB IDPredicted Binding Energy (kcal/mol)Potential Biological Pathway
AKT1P31749-8.00PI3K/AKT Signaling
Catenin beta-1 (CTNNB1)P35222-6.32Wnt Signaling
HSP90AA1P07900-5.99Protein Folding, Stability
Fatty Acid Synthase (FAS)--96.7 (ΔG for derivative)Fatty Acid Metabolism

Source: Data compiled from studies on α-mangostin. nih.govnih.gov Binding energies can vary based on the specific docking software and parameters used.

Theoretical Insights into Hydrate and Formate Interactions within the Molecular Structure

The presence of water (hydrate) and a formate counter-ion in the crystal structure of this compound introduces a network of non-covalent interactions that are critical for its solid-state stability and properties. Computational methods can provide detailed insights into the nature and strength of these interactions.

Future Directions and Emerging Research Avenues for 3 Isomangostin Hydrate Formate

Integration with Systems Biology and Omics Technologies for Holistic Mechanistic Understanding

A significant future direction in the study of 3-Isomangostin (B95915) hydrate (B1144303) formate (B1220265) lies in the integration of systems biology and multi-omics technologies. This approach moves beyond single-target-based assays to provide a holistic view of the compound's interaction with biological systems. A global metabolomics approach, for instance, has been successfully used to profile the metabolite content of mangosteen fruit pericarp, demonstrating the feasibility of such comprehensive analyses. researchgate.net

Future research could employ a suite of omics technologies to elucidate the broader biological impact of 3-Isomangostin hydrate formate. This includes genomics to identify any genetic predispositions to its effects, transcriptomics to understand its influence on gene expression, proteomics to map its interactions with cellular proteins, and metabolomics to track its downstream effects on metabolic pathways. researchgate.net By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify novel biomarkers of its activity, and potentially uncover previously unknown therapeutic applications.

Table 1: Potential Omics-Based Research Approaches for this compound
Omics TechnologyResearch FocusPotential Insights
GenomicsIdentifying genetic variations influencing response to the compound.Personalized medicine applications.
TranscriptomicsAnalyzing changes in gene expression profiles upon treatment.Understanding the primary cellular pathways affected.
ProteomicsMapping protein-protein interaction networks and post-translational modifications.Identification of direct and indirect protein targets.
MetabolomicsProfiling changes in endogenous metabolites.Elucidation of downstream metabolic consequences.

Exploration of Novel Bioactive Mechanisms through Advanced In Vitro Screening Platforms

While 3-Isomangostin has been identified as a potent inhibitor of MutT homologue 1 (MTH1), with an IC50 value of 52 nM, and an inhibitor of cyclin D2/Cdk4 and cyclin E1/Cdk2, its full spectrum of bioactivity is likely much broader. caymanchem.commedchemexpress.comnih.gov Future research should leverage advanced in vitro screening platforms to explore novel bioactive mechanisms. High-throughput screening (HTS) of large compound libraries against diverse biological targets is a powerful tool for discovering new activities. medchemexpress.com

The development of more sophisticated in vitro models, such as three-dimensional (3D) organoids and microfluidic "organ-on-a-chip" systems, will enable the study of this compound in a more physiologically relevant context. These platforms can provide more accurate predictions of in vivo efficacy and toxicity compared to traditional two-dimensional cell cultures. The application of these advanced screening methods could reveal novel anticancer, anti-inflammatory, or neuroprotective properties of the compound. thepharmajournal.commdpi.com

Development of Chemical Probes and Tools for Targeted Biological Investigations

To dissect the specific molecular interactions of this compound within a cell, the development of chemical probes is a crucial next step. These tools, which are modified versions of the parent compound, can be used to identify and validate its direct binding partners and to visualize its subcellular localization. mskcc.org

Future research should focus on the rational design and synthesis of probes based on the 3-Isomangostin scaffold. These could include fluorescently tagged probes for use in cellular imaging, biotinylated probes for affinity purification of target proteins, and photo-affinity probes for covalently labeling binding partners. Such tools would be invaluable for definitively identifying the cellular targets of this compound and for elucidating the precise mechanisms by which it exerts its biological effects.

Table 2: Potential Chemical Probes for this compound Research
Probe TypeApplicationResearch Goal
Fluorescently Tagged ProbeConfocal microscopy, flow cytometry.Determine subcellular localization and uptake.
Biotinylated ProbeAffinity purification, mass spectrometry.Identify direct protein binding partners.
Photo-affinity ProbeCovalent labeling of target proteins.Validate direct targets in a cellular context.

Applications in Synthetic Biology for Enhanced Biosynthesis or Novel Xanthone (B1684191) Production

The natural abundance of 3-Isomangostin is relatively low compared to other xanthones like α-mangostin. nih.gov Synthetic biology offers promising avenues to overcome this limitation. The biosynthetic pathway of xanthones in plants is a complex process that is not yet fully elucidated. frontiersin.orgresearchgate.netnih.govuniroma1.it Future research could focus on identifying the specific enzymes involved in the biosynthesis of 3-Isomangostin and then transferring this genetic machinery into a microbial host, such as yeast or E. coli, for heterologous production. nih.gov

This approach could not only lead to a more sustainable and scalable source of this compound but also open the door to the production of novel xanthone derivatives. By manipulating the biosynthetic pathway through metabolic engineering, it may be possible to create a library of new-to-nature xanthones with potentially enhanced or novel biological activities. nih.gov

Interdisciplinary Approaches for Comprehensive Research in Chemical Biology and Medicinal Chemistry

A comprehensive understanding and exploitation of this compound will require a highly interdisciplinary approach, integrating chemical biology, medicinal chemistry, and pharmacology. Medicinal chemists can play a crucial role in the rational design and synthesis of analogs of 3-Isomangostin with improved potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov

Collaborations between synthetic chemists, biologists, and pharmacologists will be essential for advancing our understanding of the structure-activity relationships (SAR) of this class of compounds. rsc.org This synergistic approach will accelerate the translation of basic research findings into potential therapeutic applications. The continued exploration of xanthones from natural sources, coupled with innovative synthetic strategies, will undoubtedly lead to the discovery of new and potent bioactive molecules. nih.govbenthamscience.comelsevierpure.comresearchgate.net

Q & A

Q. What computational models predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • In Silico Tools : SwissADME for Lipinski’s Rule of Five (MW < 500, logP < 5) and BOILED-Egg model for gastrointestinal absorption .
  • Key Metrics : Bioavailability score > 0.55 and no PAINS alerts indicate drug-likeness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.